ethyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate is a chemical compound with the following structure:
CH3COC(=O)N(SO2Ph)C6H4iPr
- It belongs to the class of sulfonamide compounds.
- The compound features an ethyl ester group, a pyrazole ring, and a sulfonamide moiety.
- The propan-2-yl (isopropyl) group is attached to the phenyl ring.
Preparation Methods
The synthetic route for this compound involves the synthesis of oxazole rings as the key step. Starting from commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone, the target compound can be obtained with an overall yield of 32% .
Chemical Reactions Analysis
Reactions::
- Ethyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate can undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
Oxidation: Typically involves oxidants such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reactions with nucleophiles (e.g., amines, alkoxides) lead to substitution products.
- The specific products formed depend on the reaction conditions. For example:
- Oxidation may lead to carboxylic acid derivatives.
- Reduction could yield the corresponding alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: May exhibit pharmacological properties.
Industry: Employed in the production of other compounds.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
- Ethyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate can be compared with other sulfonamide derivatives.
- Its uniqueness lies in the combination of the pyrazole ring and the sulfonamide group.
Properties
Molecular Formula |
C15H19N3O4S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 5-[(4-propan-2-ylphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H19N3O4S/c1-4-22-15(19)13-9-14(17-16-13)23(20,21)18-12-7-5-11(6-8-12)10(2)3/h5-10,18H,4H2,1-3H3,(H,16,17) |
InChI Key |
YHSPKOQWDGRMGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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